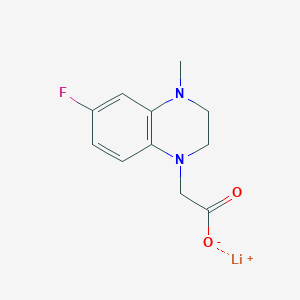

![molecular formula C7H13NO B3013297 6-Methyl-2-azaspiro[3.3]heptan-6-ol CAS No. 1638920-25-8](/img/structure/B3013297.png)

6-Methyl-2-azaspiro[3.3]heptan-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

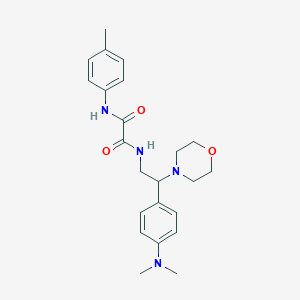

“6-Methyl-2-azaspiro[3.3]heptan-6-ol” is a chemical compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 . It is also known by its IUPAC name "6-methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride" . The compound is typically stored in a refrigerator and has a physical form of a white to yellow solid .

Synthesis Analysis

The synthesis of this compound has been described in scientific literature . The synthesis involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO.ClH/c1-6(9)2-7(3-6)4-8-5-7;/h8-9H,2-5H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a white to yellow solid at room temperature . It has a molecular weight of 163.65 . The compound is typically stored in a refrigerator .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Novel Amino Acids

6-Methyl-2-azaspiro[3.3]heptan-6-ol has been utilized in the synthesis of novel amino acids like 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid. These amino acids are important for applications in chemistry, biochemistry, and drug design due to their unique steric properties (Radchenko, Grygorenko, & Komarov, 2010).

Improved Synthesis Techniques

An improved synthesis method for 2-oxa-6-azaspiro[3.3]heptane has been reported, producing more stable and soluble sulfonic acid salt forms. This advancement has broadened the range of reaction conditions applicable for this compound (van der Haas et al., 2017).

Applications in Drug Design and Pharmacology

Antibacterial Applications

Novel compounds derived from 6-Methyl-2-azaspiro[3.3]heptan-6-ol have shown potent antibacterial activity against respiratory pathogens. This includes effectiveness against both gram-positive and gram-negative bacteria, as well as multidrug-resistant strains (Odagiri et al., 2013).

Development of Dopamine Receptor Antagonists

Derivatives of 5-azaspiro[2.4]heptanes, related to 6-Methyl-2-azaspiro[3.3]heptan-6-ol, have been identified as potent and selective antagonists of the dopamine D3 receptor. These compounds offer potential in treating conditions related to dopamine dysregulation (Micheli et al., 2016).

Other Chemical Applications

Synthesis of Cyclobutane-Derived Diamines

Cyclobutane diamines, including 6-amino-3-azaspiro[3.3]heptane, have been synthesized and are seen as promising building blocks in drug discovery due to their unique structural properties (Radchenko et al., 2010).

Manufacturing of MCHr1 Antagonists

Process development for manufacturing MCHr1 antagonists includes scalable routes to 6-oxa-2-azaspiro[3.3]heptane, a key building block for these antagonists (Golden et al., 2016).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

6-methyl-2-azaspiro[3.3]heptan-6-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6(9)2-7(3-6)4-8-5-7/h8-9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBKPCOOJLLKDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2(C1)CNC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2-azaspiro[3.3]heptan-6-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

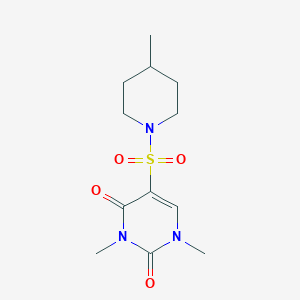

![2-(((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile](/img/structure/B3013217.png)

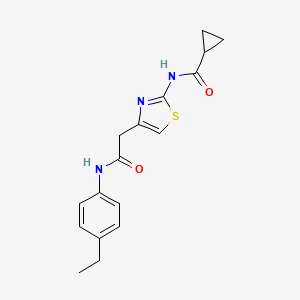

![2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3013221.png)

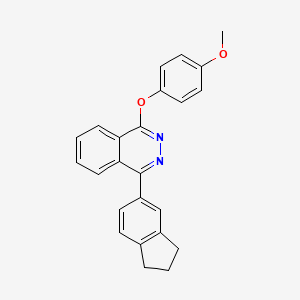

![7-[(4-fluorobenzyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3013225.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-methyl-2-(2-phenylacetamido)butanoate](/img/structure/B3013226.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea](/img/structure/B3013228.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxybenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3013229.png)

![N1-(4-methoxybenzyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B3013232.png)